molecular formula C23H19N5O2S B2905808 3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866871-28-5

3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2905808
CAS No.: 866871-28-5
M. Wt: 429.5
InChI Key: MNMDRPHWUXEJIT-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core. The compound features a 4-methylbenzenesulfonyl group at position 3 and a 3-methylphenyl substituent at the 5-amine position.

Triazoloquinazolines are of interest in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors.

Properties

IUPAC Name

N-(3-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-15-10-12-18(13-11-15)31(29,30)23-22-25-21(24-17-7-5-6-16(2)14-17)19-8-3-4-9-20(19)28(22)27-26-23/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMDRPHWUXEJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Quinazoline Core Construction: The quinazoline core is constructed through a series of condensation reactions.

    Introduction of Methylphenyl Groups: The methylphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound : 3-(4-Methylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl (p-toluenesulfonyl) 3-Methylphenyl ~463.95 (estimated) Moderate lipophilicity; potential antimicrobial activity inferred from structural analogs
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Isopropylphenyl ~488.91 (estimated) Chlorine substituent enhances electronic withdrawal; bulky isopropyl group may reduce solubility
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl ~463.95 (reported) Increased steric hindrance from benzyl group; lower solubility likely
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl ~475.50 (estimated) Ethoxy group improves polarity and solubility
Savirin: 3-[(4-Isopropylphenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one 4-Isopropylphenyl None (ketone at position 5) ~397.44 (reported) Antimicrobial activity against Staphylococcus aureus; requires DMSO for solubility
3-(4-Chlorophenylsulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methylbenzyl ~463.95 (reported) Chlorine enhances electronic effects; moderate lipophilicity

Key Observations:

Sulfonyl Group Variations: Electron-withdrawing groups (e.g., chlorine in ) enhance stability but reduce solubility . The target compound’s 4-methylbenzenesulfonyl group balances lipophilicity and solubility better than highly substituted analogs .

Amine Substituent Effects :

  • Benzyl groups () reduce solubility compared to phenyl or ethoxyphenyl derivatives .
  • The 3-methylphenyl group in the target compound may enhance membrane permeability due to moderate hydrophobicity .

Poor solubility observed in some analogs (e.g., ) highlights the need for structural optimization to improve bioavailability .

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